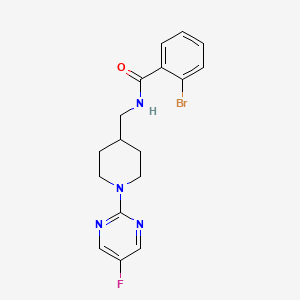
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1423024-75-2. It has a molecular weight of 335.74 . The IUPAC name for this compound is 2-{[(difluoromethyl)sulfonyl]amino}-4-methoxybenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is 1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis of Sulfonyl Chlorides
Sulfonyl chlorides are key intermediates in the synthesis of various chemicals, including detergents, pharmaceuticals, dyes, and herbicides. A novel method for the synthesis of alkane- and arylsulfonyl chlorides via the oxidation of thiols and disulfides with chlorine dioxide offers a convenient, high-yield process that does not require severe reaction conditions or special equipment (Lezina, Rubtsova, & Kuchin, 2011).
Trifluoromethylation and Sulfonylation
Compounds such as CF3SO2Na and CF3SO2Cl are utilized for trifluoromethylation and sulfonylation reactions, introducing SCF3 and S(O)CF3 groups to a wide range of substrates. These reactions are significant for the development of pharmaceuticals and agrochemicals due to the bioactive nature of trifluoromethylated compounds (Guyon, Chachignon, & Cahard, 2017).
Vibrational Spectroscopic Studies
The molecular structure and vibrational spectroscopic studies of sulfonyl chlorides, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, provide insights into the electronic properties and potential applications of these compounds in material science. These studies are critical for understanding the chemical and physical properties of new sulfonyl chloride derivatives (Nagarajan & Krishnakumar, 2018).
Novel Synthesis Methods
Innovative synthesis methods for sulfonyl chlorides and their derivatives open new pathways for the development of pharmaceuticals and bioactive molecules. For instance, a novel tandem reaction of sulfonyl chloride with trifluoromethylsulfanylamide for the synthesis of trifluoromethyl thiolsulphonates demonstrates the versatility and functional group tolerance of these compounds (Li et al., 2017).
Pharmaceutical Applications
Sulfonyl chlorides serve as key intermediates in the synthesis of novel therapeutic agents. For example, the synthesis of sulfonamides derived from 4-methoxyphenethylamine showcases the potential of sulfonyl chlorides in drug development, particularly for treatments targeting Alzheimer’s disease (Abbasi et al., 2018).
Safety and Hazards
The safety information for 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride indicates that it is dangerous. Precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMGGBQARADVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)NS(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)
